molecular formula C19H21BrN4O3 B142940 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil CAS No. 358388-58-6

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil

Cat. No. B142940
M. Wt: 433.3 g/mol
InChI Key: MUNOBZQLXLCVRY-UHFFFAOYSA-N
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Description

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is an intermediate in the preparation of the phosphodiesterase inhibitor Norneovardenafil .


Molecular Structure Analysis

The molecular formula of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is C19H21BrN4O3 . Its molecular weight is 433.3 g/mol .


Physical And Chemical Properties Analysis

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil has a melting point of >195°C (dec.) and a predicted boiling point of 635.5±65.0 °C. Its predicted density is 1.50±0.1 g/cm3. It’s slightly soluble in DMSO and Methanol. It’s a solid compound with an off-white color .

Scientific Research Applications

Fluoroalkylation of Isocyanides

  • Research Application : A study described a strategy for the preparation of mono- and difluoromethylated phenanthridine derivatives using a visible-light-promoted alkylation and decarboxylation sequence. This method, involving compounds similar to 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil, could be significant in the synthesis of complex organic molecules (Xiaoyang Sun & Shouyun Yu, 2014).

Protein Interaction Inhibition

  • Research Application : Inhibition of protein interactions, specifically targeting BET Bromodomains, is another research area. This is relevant because the functional groups in 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil could potentially interact with proteins in a similar manner (S. Picaud et al., 2013).

Fluorogenic Labelling of Carboxylic Acids

  • Research Application : N-(1-Pyrenyl)-bromoacetamide has been used as a derivatization reagent for carboxylic acids. This is relevant due to the presence of similar bromoacetyl groups in 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil, suggesting potential applications in analytical chemistry (S. Allenmark & M. Chelminska-Bertilsson, 1989).

Affinity Labeling of Acetylcholine Receptor

  • Research Application : Bromoacetyl[methyl-3H]choline has been used as a label for the acetylcholine binding site, indicating that similar compounds like 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil could have applications in neurological research (V. Damle, M. McLaughlin, & A. Karlin, 1978).

Detection and Quantification in Blood Plasma

  • Research Application : The detection and quantification of phosphodiesterase type 5 inhibitors, including compounds similar to 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil, in human blood plasma, are essential for both forensic and therapeutic drug monitoring. This suggests a potential application in pharmacokinetics and drug monitoring (K. Rust et al., 2012).

Synthesis of Antimicrobial Agents

  • Research Application : Research into the synthesis of new compounds with potent antimicrobial activity, using bromoacetyl groups, indicates potential applications in the development of new antimicrobial drugs (A. Farag et al., 2008).

Automated Synthesis for Therapeutic Applications

  • Research Application : Automated synthesis involving N-bromoacetyl-modified peptides suggests potential applications in the development of peptide-based therapeutics and vaccines (F. Robey & R. Fields, 1989).

Molecular Structure Studies

  • Research Application : Studies on the molecular structure and conformation of gaseous bromoacetyl compounds provide foundational knowledge that could be applied to understanding the structural properties of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil (O. Steinnes, Q. Shen, & K. Hagen, 1980).

properties

IUPAC Name

2-[5-(2-bromoacetyl)-2-ethoxyphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3/c1-4-6-16-21-11(3)17-19(26)22-18(23-24(16)17)13-9-12(14(25)10-20)7-8-15(13)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOBZQLXLCVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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